The compound (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound known for its diverse biological activities. This specific compound features a bromine atom at the 6-position of the imidazo ring, which may influence its reactivity and biological properties. Imidazo[1,2-a]pyridines are recognized for their potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound can be classified under organic compounds and more specifically as a heterocyclic amine. It is synthesized from simpler organic precursors through various chemical reactions and is primarily studied for its biological activity and potential therapeutic uses.
The synthesis of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves multi-step organic reactions. One common approach includes:
For example, one method described in literature involves using Sonogashira coupling, where a bromo compound reacts with an alkyne in the presence of a palladium catalyst to form an intermediate that can be further reduced to yield the desired amine product .
The molecular structure of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine can be represented as follows:
The compound consists of an imidazo[1,2-a]pyridine core with a bromine substituent at position 6 and an ethanamine side chain. The stereochemistry at the carbon atom attached to the amine group is designated as (1S), indicating its specific three-dimensional arrangement.
The chemical reactivity of (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is influenced by both its bromine substituent and the amine functional group. Key reactions include:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to explore structure-activity relationships in drug design.
The mechanism of action for compounds like **(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine often involves interactions with specific biological targets such as enzymes or receptors. For instance:
Research indicates that modifications at the imidazo ring can significantly affect binding affinity and selectivity towards target proteins .
The physical properties of **(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used for characterization.
Compounds like **(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine have significant applications in medicinal chemistry:
Research continues into optimizing these compounds for better efficacy and reduced side effects in therapeutic applications .
The systematic IUPAC name “(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine” encodes critical structural and stereochemical information. The root “imidazo[1,2-a]pyridine” denotes a bicyclic heteroaromatic system where a pyridine ring is fused with an imidazole ring at bonds 1 and 2 (pyridine numbering). The prefix “6-bromo” specifies a bromine atom at position 6 of the pyridine ring, while “1-{...}ethan-1-amine” describes an ethanamine substituent attached via its C1 carbon to position 2 of the imidazole ring. The “(1S)” stereodescriptor indicates the absolute configuration at this chiral center [2].
Structural isomerism arises from three key features:
Table 1: Nomenclature and Structural Variants of Bromo-Substituted Imidazopyridines
Compound Name | Molecular Formula | Key Structural Features | CAS/Identifier |
---|---|---|---|
(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine | C₉H₁₀BrN₃ | Chiral (S)-configured ethanamine at C2 | CID 96289562 [2] |
6-Bromoimidazo[1,2-a]pyridin-2-amine | C₇H₆BrN₃ | Achiral amine directly attached to imidazole C2 | 947248-52-4 [3] |
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone | C₉H₇BrN₂O | Ketone at position 3 (non-chiral) | 30493-41-5 [7] |
2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanamine | C₉H₁₀BrN₃ | Flexible ethylamine linker at C3 (achiral) | 1176119-76-8 [9] |
The chiral center at the C1 position of the ethanamine side chain generates enantiomeric pairs with distinct biochemical interactions. The (1S)-enantiomer (CID 96289562) and (1R)-enantiomer (CID 96289563) exhibit identical connectivity but differ in their three-dimensional orientation [1] [2]. Key stereochemical identifiers include:
C[C@@H](C1=CN2C=C(C=CC2=N1)Br)N
for the (1S)-enantiomer, with @@
denoting the absolute stereochemistry [2]. Enantiomeric resolution is typically achieved via chiral stationary-phase chromatography or diastereomeric salt crystallization. The hydrochloride salt of the (1R)-enantiomer (CID 165692324) confirms the feasibility of salt formation for isolation [4].
Table 2: Stereochemical and Physicochemical Properties of Enantiomers
Property | (1S)-Enantiomer | (1R)-Enantiomer |
---|---|---|
PubChem CID | 96289562 [2] | 96289563 [1] |
Canonical SMILES | CC@@HN | CC@HN |
InChIKey | XIZOIMRPNXZUPS-LURJTMIESA-N | XIZOIMRPNXZUPS-LURJTMIESA-N (mirror image) |
Predicted CCS (Ų) [M+H]+ | 143.7 [2] | 143.7 (identical) |
Salt Form | Free base | Dihydrochloride (CID 165692324) [4] |
The bromine atom at position 6 is a critical design element that governs reactivity, stability, and intermolecular interactions:
Bromine’s position at C6 (vs. C5 or C7) optimizes electronic and steric effects for drug discovery. For example, in SIK2/SIK3 inhibitors, 6-bromo analogues exhibit >30-fold selectivity over SIK1 due to interactions with Tyr98 (SIK2) and Tyr144 (SIK3) – residues replaced by Phe105 in SIK1 [6].
Table 3: Impact of Bromine Position on Compound Properties
Bromine Position | Electronic Effects | Reactivity | Biological Implications |
---|---|---|---|
Position 6 | Moderate σₚ (+0.23) and moderate -R effect | Cross-coupling at C6; electrophilic substitution at C5/C7 | Optimizes kinase selectivity (e.g., SIK2/SIK3) [6] |
Position 5 | Stronger -R effect | Nucleophilic addition at C5 | Alters binding to ATP pockets; may reduce solubility |
Position 7 | Weaker resonance effect | Radical reactions favored | Potential for off-target reactivity |
No Bromine | N/A | Uncontrolled reactivity at multiple sites | Loss of halogen-bonding interactions |
Comprehensive Compound List
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0